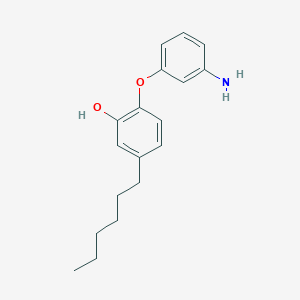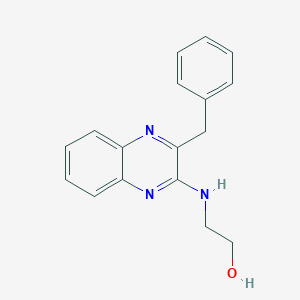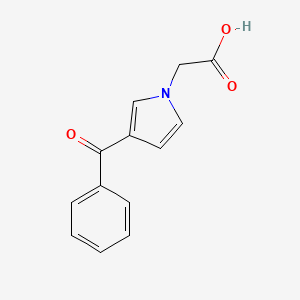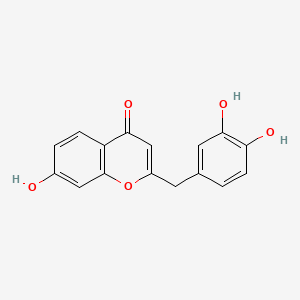
2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one is a complex organic compound that belongs to the class of chromones. This compound is characterized by the presence of a chromone core structure, which is a benzopyranone, substituted with a 3,4-dihydroxybenzyl group at the 2-position and a hydroxyl group at the 7-position. The compound is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable chromone precursor. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the chromone ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromone ring can be reduced to form dihydrochromones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromones.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases, including cancer and cardiovascular diseases.
Industry: Used in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
Signal Transduction: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
2-(3,4-Dihydroxy-benzyl)-7-hydroxy-chromen-4-one can be compared with other similar compounds such as:
Coumarin: Similar chromone structure but lacks the 3,4-dihydroxybenzyl substitution.
Quercetin: A flavonoid with similar antioxidant properties but different structural features.
Resveratrol: A stilbenoid with antioxidant and anti-inflammatory properties, but different core structure.
Uniqueness
The unique combination of the chromone core with the 3,4-dihydroxybenzyl group imparts distinct chemical and biological properties to this compound, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H12O5 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methyl]-7-hydroxychromen-4-one |
InChI |
InChI=1S/C16H12O5/c17-10-2-3-12-14(19)8-11(21-16(12)7-10)5-9-1-4-13(18)15(20)6-9/h1-4,6-8,17-18,20H,5H2 |
InChI Key |
AERADEZJMNEWMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


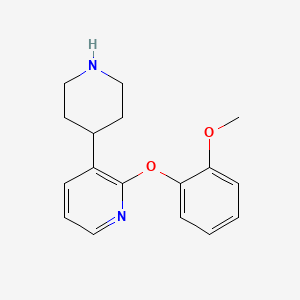
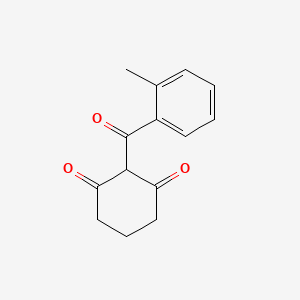

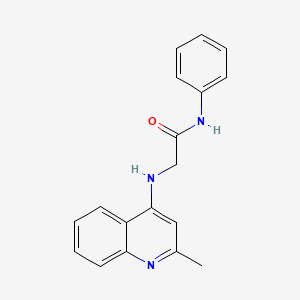
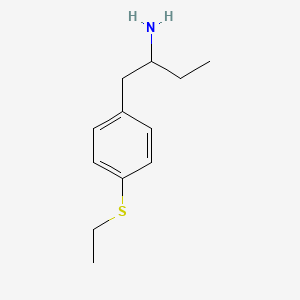
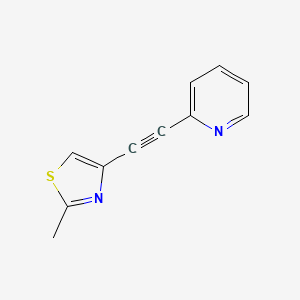
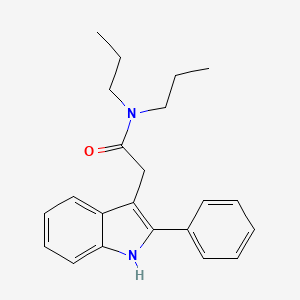
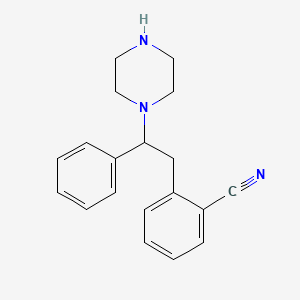
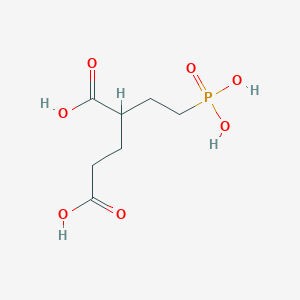
![2-[3-(Naphthalen-2-yl)propanamido]benzoic acid](/img/structure/B10840702.png)

